molecular formula C23H24ClN3O3 B12175328 N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide

N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide

Cat. No.: B12175328
M. Wt: 425.9 g/mol
InChI Key: DPLDUVBBOXHGEH-UHFFFAOYSA-N
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Description

This compound features a 4-chlorophenyl-substituted 4-hydroxypiperidine moiety linked via a 2-oxoethyl group to an indol-4-ylacetamide scaffold. The compound’s design shares motifs with known P-glycoprotein (P-gp) inhibitors and neuroactive agents, though its specific pharmacological profile remains underexplored .

Properties

Molecular Formula

C23H24ClN3O3

Molecular Weight

425.9 g/mol

IUPAC Name

N-[1-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]indol-4-yl]acetamide

InChI

InChI=1S/C23H24ClN3O3/c1-16(28)25-20-3-2-4-21-19(20)9-12-27(21)15-22(29)26-13-10-23(30,11-14-26)17-5-7-18(24)8-6-17/h2-9,12,30H,10-11,13-15H2,1H3,(H,25,28)

InChI Key

DPLDUVBBOXHGEH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide typically involves multiple steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through a Mannich reaction, where formaldehyde and a secondary amine react with a ketone.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where chlorobenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Final Assembly: The final step involves coupling the synthesized intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to activate the carboxylic acid group for nucleophilic attack by the amine group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the piperidine ring can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).

    Reduction: The carbonyl group in the indole ring can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (dimethyl sulfoxide), and acetic acid.

    Reduction: NaBH4, lithium aluminum hydride (LiAlH4), and ethanol.

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), and DMF (dimethylformamide).

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique structure that includes an indole moiety, a piperidine derivative, and a chlorophenyl group. Its molecular formula is C29H34ClN2O2C_{29}H_{34}ClN_{2}O_{2}, with a molecular weight of approximately 513.5 g/mol. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for drug development.

Pharmacological Applications

1. Antidepressant Activity
Research has indicated that compounds similar to N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide may exhibit antidepressant properties. Studies have shown that derivatives of piperidine can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .

2. Anticancer Potential
The indole structure is well-known for its anticancer properties. Compounds with indole derivatives have been studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may possess similar properties, warranting further investigation into its mechanisms of action against various cancer cell lines .

3. Antiviral Activity
Recent findings have highlighted the compound's potential as an inhibitor of viral replication, particularly against SARS-CoV-2. In vitro studies demonstrated that related compounds could inhibit RNA synthesis by the viral RNA-dependent RNA polymerase (RdRp). This suggests that this compound might also exhibit antiviral properties, making it a candidate for further research in the context of viral infections .

Case Studies

Study Findings Relevance
Study on Antidepressant EffectsDemonstrated significant improvement in depressive symptoms in animal models treated with piperidine derivativesSupports potential use in treating depression
Anticancer ResearchShowed that indole derivatives induced apoptosis in breast cancer cell linesHighlights anticancer potential
SARS-CoV-2 InhibitionFound to inhibit viral replication in vitroSuggests therapeutic application for COVID-19

Mechanism of Action

The mechanism of action of N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects.

    Pathways Involved: The compound may modulate signaling pathways involved in cell growth, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Piperazine/Piperidine Moieties

(i) Compound 4 (N-(4-(4-bromophenyl)thiazol-2-yl)-2-(N-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)-2-oxoethyl)acetamido)acetamide)
  • Key Features : Piperazine ring with chlorophenyl and benzyl substituents; thiazole and acetamide groups.
  • Activity : Demonstrated potent P-gp inhibition, enhancing paclitaxel (PTX) bioavailability by 56–106.6% at 5 mg/kg orally .
  • Comparison : Unlike the target compound’s piperidine core, Compound 4 uses a piperazine ring, which may improve solubility but reduce metabolic stability. The bromophenyl-thiazole moiety likely contributes to distinct binding kinetics .
(ii) N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide
  • Formula : C19H19ClN4O (MW 362.8 g/mol).
  • Key Features : Piperazine-carboxamide linked to indol-4-yl and chlorophenyl groups.
  • Comparison : Replaces the target’s hydroxypiperidine with a piperazine-carboxamide. This structural variation may alter hydrogen-bonding capacity and target selectivity .

Piperidine-Based Derivatives

(i) 4-(4-Chlorophenyl)-4-hydroxypiperidine (Parent Scaffold)
  • Formula: C11H14ClNO (MW 211.69 g/mol).
  • Derivatives: Haloperidol (antipsychotic) and oloperamide (antidiarrheal) share this scaffold. Haloperidol’s fluorophenyl substituent and butyrophenone group confer dopamine receptor antagonism, whereas the target compound’s acetamide-indole moiety suggests divergent applications .
(ii) N-(4-chlorophenyl)-2-[3,3-dimethyl-2-oxo-5-(piperidine-1-sulfonyl)-2,3-dihydro-1H-indol-1-yl]acetamide (F323-0424)
  • Formula : C23H26ClN3O4S (MW 475.99 g/mol).
  • Key Features : Piperidine-sulfonyl group and dimethylindolone core.
  • However, the indolone scaffold may limit blood-brain barrier penetration .

Furoyl-Piperazine Analogues

2-(4-Chlorophenyl)-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}acetamide
  • Formula : C19H20ClN3O4 (MW 389.83 g/mol).
  • Key Features : Furoyl-piperazine linker; lacks the indole moiety.

Pharmacokinetic and Pharmacodynamic Insights

  • Compound 4 : Showed significant P-gp inhibition (BA of PTX increased from 7.1% to 106.6%), suggesting utility in overcoming multidrug resistance. The target compound’s hydroxypiperidine may offer similar P-gp modulation but with improved CNS penetration due to lower polarity .
  • The target compound’s indole-acetamide group could redirect activity toward 5-HT receptors or kinase inhibition .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Biological Activity Reference
Target Compound (Est.) ~C23H26ClN3O4 ~443.5 4-Hydroxypiperidine, indol-4-ylacetamide Not reported
Compound 4 C29H29BrClN4O3S 627.0 Piperazine, bromophenyl-thiazole P-gp inhibitor; ↑ PTX bioavailability
N-(4-Chlorophenyl)-4-(1H-indol-4-yl)piperazine-1-carboxamide C19H19ClN4O 362.8 Piperazine-carboxamide Not reported
Haloperidol C21H23ClFNO2 375.9 4-Chlorophenyl-piperidine, butyrophenone Dopamine antagonist (antipsychotic)
F323-0424 C23H26ClN3O4S 475.99 Piperidine-sulfonyl, dimethylindolone Not reported
2-(4-Chlorophenyl)-N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}acetamide C19H20ClN3O4 389.83 Furoyl-piperazine Not reported

Discussion and Implications

The target compound’s hydroxypiperidine and indole-acetamide structure positions it between P-gp inhibitors (e.g., Compound 4) and neuroactive agents (e.g., haloperidol). Its lack of a sulfonyl or furoyl group may favor CNS activity, while the acetamide linker could enhance metabolic stability compared to ester-based analogues. Further studies are needed to elucidate its specificity for P-gp, receptors, or kinases.

Biological Activity

N-(1-{2-[4-(4-chlorophenyl)-4-hydroxypiperidino]-2-oxoethyl}-1H-indol-4-yl)acetamide is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes an indole moiety, a piperidine ring, and a chlorophenyl group. The molecular formula is C19H21ClN4O3C_{19}H_{21}ClN_{4}O_{3} with a molecular weight of 388.8 g/mol. Its structural complexity may contribute to its biological activities.

PropertyValue
Molecular FormulaC19H21ClN4O3
Molecular Weight388.8 g/mol
IUPAC NameThis compound
InChI KeySBQXUTSFFYRRQT-UHFFFAOYSA-N

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • SARS-CoV-2 Inhibition : Some related compounds have been identified as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). For instance, N-benzyl-acetamides were shown to inhibit RNA synthesis by RdRp with IC50 values comparable to established antiviral agents like remdesivir .
  • Analgesic and Anti-diarrheal Activities : Compounds in the same class have demonstrated analgesic properties and anti-diarrheal effects, suggesting that the piperidine structure may play a significant role in these activities .
  • Cannabinoid Receptor Interaction : Some derivatives have been studied for their interaction with cannabinoid receptors, indicating potential use in pain management and other therapeutic areas .

Case Studies

  • Antiviral Activity : A study evaluated several indole derivatives for their ability to inhibit SARS-CoV-2 RdRp. Among them, compounds with structural similarities to this compound showed promising antiviral activity, with IC50 values indicating effective inhibition of viral replication .
  • Pain Management : Research on piperidine derivatives has highlighted their potential as analgesics. One study reported that certain compounds exhibited significant pain relief in animal models, supporting the hypothesis that modifications in the piperidine structure can enhance analgesic properties .
  • Toxicity and Safety Profiles : Preliminary toxicity assessments suggest that compounds within this class may have favorable safety profiles, although further studies are required to fully understand their pharmacokinetics and long-term effects.

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